molecular formula C10H9N3OS B038709 N-(6-Ethoxybenzo[d]thiazol-2-yl)cyanamide CAS No. 119283-95-3

N-(6-Ethoxybenzo[d]thiazol-2-yl)cyanamide

Katalognummer: B038709
CAS-Nummer: 119283-95-3
Molekulargewicht: 219.27 g/mol
InChI-Schlüssel: GNVBNJXZJUFYPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) is a chemical compound with the molecular formula C10H9N3OS. It is known for its unique structure, which includes a benzothiazole ring substituted with an ethoxy group and a cyanamide functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) typically involves the reaction of 6-ethoxy-2-mercaptobenzothiazole with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) is unique due to its combination of a benzothiazole ring with an ethoxy group and a cyanamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

119283-95-3

Molekularformel

C10H9N3OS

Molekulargewicht

219.27 g/mol

IUPAC-Name

(6-ethoxy-1,3-benzothiazol-2-yl)cyanamide

InChI

InChI=1S/C10H9N3OS/c1-2-14-7-3-4-8-9(5-7)15-10(13-8)12-6-11/h3-5H,2H2,1H3,(H,12,13)

InChI-Schlüssel

GNVBNJXZJUFYPW-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC#N

Kanonische SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC#N

Synonyme

Cyanamide, (6-ethoxy-2-benzothiazolyl)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.